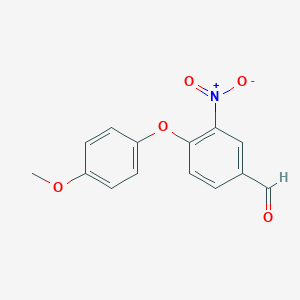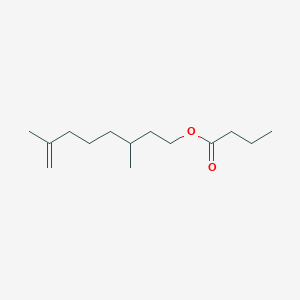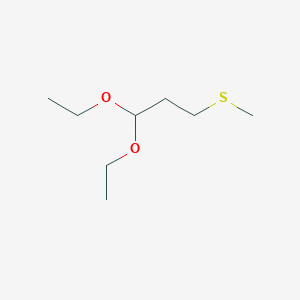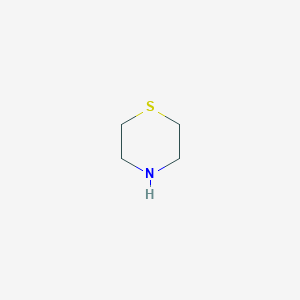
Methyl 4-methoxycarbonyloxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methoxycarbonyloxybenzoate, commonly known as methylparaben, is a widely used preservative in the cosmetic and pharmaceutical industries. It is a synthetic compound that inhibits the growth of bacteria and fungi, extending the shelf life of products. While it has been used for decades, there is ongoing research into its safety and efficacy, as well as potential alternatives.
Mécanisme D'action
Methylparaben works by inhibiting the growth of bacteria and fungi, preventing spoilage and extending the shelf life of products. It does this by interfering with the metabolism of microorganisms, disrupting their ability to grow and reproduce.
Effets Biochimiques Et Physiologiques
While methylparaben is generally considered safe at low concentrations, there is ongoing research into its potential impact on human health. Some studies have suggested that it may have estrogenic effects, potentially disrupting the endocrine system. Other studies have found no significant impact on human health.
Avantages Et Limitations Des Expériences En Laboratoire
Methylparaben is a widely used preservative in lab experiments due to its effectiveness and low cost. However, there are limitations to its use, including potential toxicity at high concentrations and concerns about its impact on human health. Researchers are exploring alternative preservatives that may be safer and more effective.
Orientations Futures
Research into the safety and efficacy of methylparaben will continue, as will the search for alternative preservatives. Some potential future directions include:
- Developing new preservatives that are more effective and less toxic
- Studying the impact of methylparaben on human health at different concentrations and exposure levels
- Exploring the use of natural preservatives, such as plant extracts, in cosmetics and pharmaceuticals
- Investigating the potential impact of preservatives on the environment and developing more sustainable alternatives.
Méthodes De Synthèse
Methylparaben is synthesized through the esterification of p-hydroxybenzoic acid with methanol in the presence of sulfuric acid or other catalysts. The resulting compound is a white crystalline powder that is soluble in alcohol and ether.
Applications De Recherche Scientifique
Methylparaben has been extensively studied for its antimicrobial properties and its potential impact on human health. It is used in a wide range of products, including cosmetics, personal care products, and pharmaceuticals. Research has focused on its safety and efficacy, as well as potential alternatives.
Propriétés
Numéro CAS |
17175-20-1 |
|---|---|
Nom du produit |
Methyl 4-methoxycarbonyloxybenzoate |
Formule moléculaire |
C10H10O5 |
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
methyl 4-methoxycarbonyloxybenzoate |
InChI |
InChI=1S/C10H10O5/c1-13-9(11)7-3-5-8(6-4-7)15-10(12)14-2/h3-6H,1-2H3 |
Clé InChI |
XDDBMNQUNQHNNS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)OC |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)OC(=O)OC |
Synonymes |
Carbonic acid methyl[p-(methoxycarbonyl)phenyl] ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



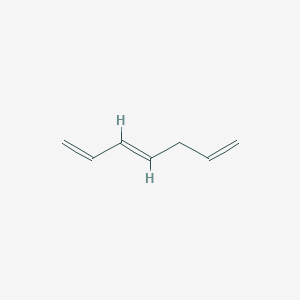
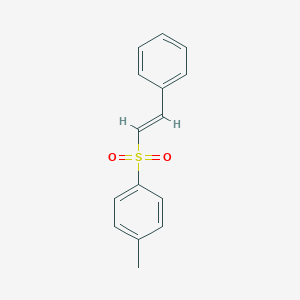
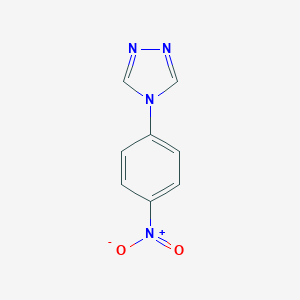
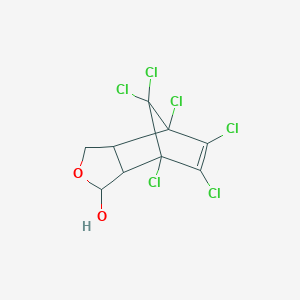
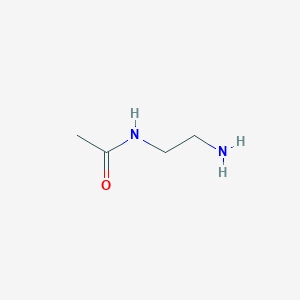
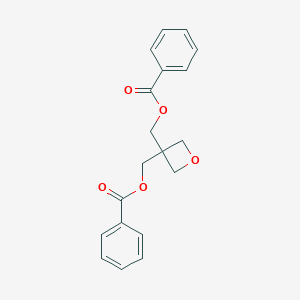
![Pyridine, 2-[(tert-butylthio)methyl]-](/img/structure/B91138.png)
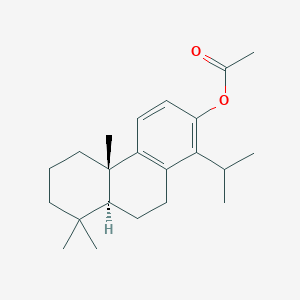
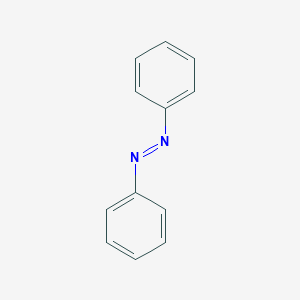
![3-[(1-Carboxyvinyl)oxy]benzoic acid](/img/structure/B91144.png)
